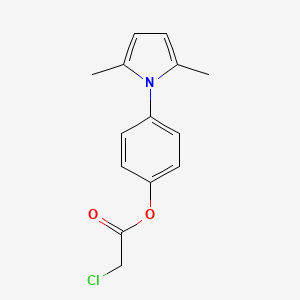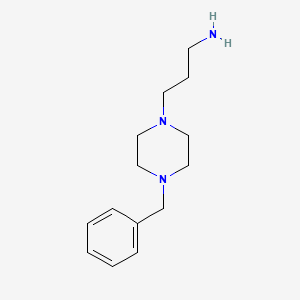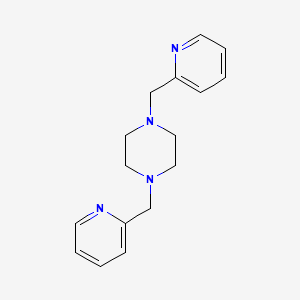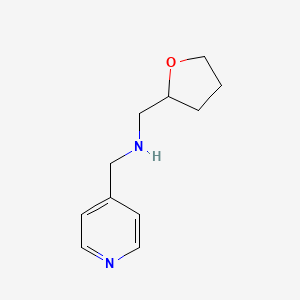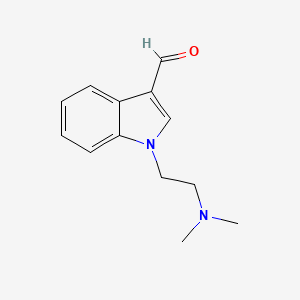
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde, also known as 1-(2-dimethylaminoethyl)-1H-indole-3-carbaldehyde, is a carbaldehyde compound that is used as a precursor in the synthesis of pharmaceuticals and other compounds. It is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. The compound is also used in the synthesis of a variety of derivatives, such as indole-3-carboxylic acid, indole-3-carboxaldehyde, and indole-3-carboxylic acid esters. It is also used in the synthesis of a variety of other compounds, such as indole-3-carboxylic acid amides and indole-3-carboxylic acid esters.
Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Research by Kothandaraman et al. (2011) explored gold(I)-catalyzed cycloisomerizations to synthesize 1H-indole-2-carbaldehydes. This method was operationally simple and efficient, showcasing the potential of using such compounds in complex chemical syntheses (Kothandaraman et al., 2011).
Microwave-Assisted Synthesis and Antimicrobial Activity
Kathrotiya and Patel (2012) reported on the microwave-assisted synthesis of indole-based chromene derivatives, including 1H-indole-3-carbaldehyde. These compounds exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Synthesis and Chemical Reactivity
Suzdalev and Den’kina (2011) investigated the chemical reactivity of 1H-indole-3-carbaldehyde, leading to the synthesis of compounds like 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. Their findings contribute to understanding the chemical properties and potential applications of these compounds in organic synthesis (Suzdalev & Den’kina, 2011).
Antimicrobial Semicarbazones Synthesis
Vijaya Laxmi and Rajitha (2010) synthesized a series of semicarbazone derivatives from 1H-indole-3-carbaldehyde, showcasing good antifungal and moderate antibacterial activities. This research highlights the potential use of these compounds in medical applications, especially in antimicrobial drug development (Vijaya Laxmi & Rajitha, 2010).
Tyrosinase Inhibition
Shimizu et al. (2003) discovered that Indole-3-carbaldehyde acts as a tyrosinase inhibitor. This finding suggests its potential application in addressing hyperpigmentation and related skin conditions (Shimizu et al., 2003).
Synthesis and Reactions for Organic Chemistry
Acheson et al. (1979) explored the synthesis and reactions of indole derivatives, including 1-methoxy-NN-dimethyl-tryptamine from 3-carbaldehyde. These findings contribute to the broader understanding of indole chemistry and its applications in various organic synthesis processes (Acheson et al., 1979).
Catalyst Development
Singh et al. (2017) reported on the development of palladacycles using indole derivatives, including 1H-indole-3-carbaldehyde. These compounds demonstrated efficacy as catalysts in various chemical reactions, indicating their utility in synthetic chemistry (Singh et al., 2017).
Mechanism of Action
The antimicrobial action of partially quaternized poly (2- (dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers using different alkyl halides has been presented . The antibacterial mechanism of action in the solution was studied by zeta potential measurements, scanning electron microscopy, and protein leakage tests signifying the disruption of the outer membrane of the bacterial cells to release their periplasmic proteins .
Future Directions
The stimuli-responsive self-assembly behavior of novel double-hydrophilic poly(2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being studied . These polymers respond to pH, temperature, and salt alterations in aqueous solutions .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14(2)7-8-15-9-11(10-16)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHZYQXLTUJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



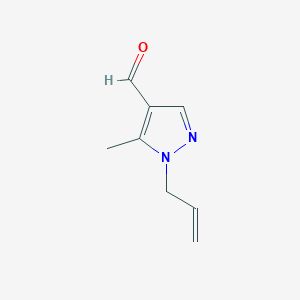





![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
